5-bromo-2-(2-ethylpiperidin-1-yl)pyridine
Overview
Description
5-bromo-2-(2-ethylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C12H17BrN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a bromine atom on the pyridine ring and an ethyl group on the piperidine ring makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine typically involves the reaction of 5-bromo-2-pyridine with 2-ethylpiperidine. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-bromo-2-(2-ethylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-(2-ethylpiperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine include:
1-(5-Bromo-2-pyridinyl)-2-methylpiperidine: Differing by a methyl group instead of an ethyl group, this compound has similar chemical properties but may exhibit different biological activities.
(5-Bromo-2-pyridinyl)acetonitrile: This compound has a nitrile group instead of a piperidine ring, leading to different reactivity and applications.
N-(5-Bromo-2-pyridinyl)-2-methylpropanamide: Featuring an amide group, this compound is used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-bromo-2-(2-ethylpiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-11-5-3-4-8-15(11)12-7-6-10(13)9-14-12/h6-7,9,11H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNGVUDBVZPNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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